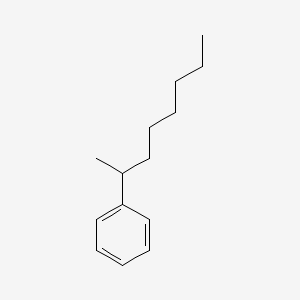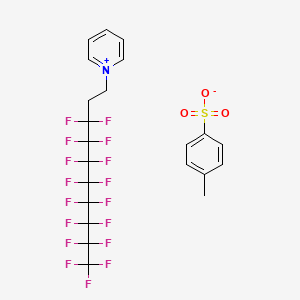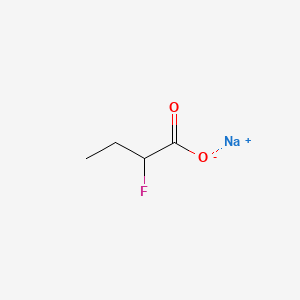
2-Fluorobutyric acid sodium salt
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
2-Fluorobutyric acid sodium salt is a fluorinated organic compound with the molecular formula C4H6FNaO2. This compound is a derivative of butyric acid, where a fluorine atom replaces one hydrogen atom on the second carbon of the butyric acid chain. The presence of the fluorine atom imparts unique chemical and physical properties to the compound, making it valuable in various scientific and industrial applications.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions: The preparation of 2-Fluorobutyric acid sodium salt typically involves the fluorination of butyric acid. One common method is the direct fluorination of butyric acid using a fluorinating agent such as hydrogen fluoride or a fluorine gas. The reaction is carried out under controlled conditions to ensure selective fluorination at the desired position.
Industrial Production Methods: In industrial settings, the production of this compound may involve more scalable and efficient methods. One such method is the use of electrochemical fluorination, where an electric current is passed through a solution of butyric acid in the presence of a fluorine source. This method allows for the controlled and efficient production of the desired fluorinated compound.
Analyse Chemischer Reaktionen
Types of Reactions: 2-Fluorobutyric acid sodium salt can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding fluorinated carboxylic acids.
Reduction: Reduction reactions can convert the compound into fluorinated alcohols or hydrocarbons.
Substitution: The fluorine atom can be substituted with other functional groups, such as hydroxyl or amino groups, under appropriate conditions.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are used.
Substitution: Nucleophilic substitution reactions often involve reagents like sodium hydroxide or ammonia.
Major Products Formed:
Oxidation: Fluorinated carboxylic acids.
Reduction: Fluorinated alcohols or hydrocarbons.
Substitution: Compounds with substituted functional groups, such as fluorinated amines or alcohols.
Wissenschaftliche Forschungsanwendungen
2-Fluorobutyric acid sodium salt has a wide range of applications in scientific research:
Chemistry: It is used as a building block in the synthesis of more complex fluorinated compounds. Its unique properties make it valuable in the development of new materials and catalysts.
Biology: The compound is used in studies involving enzyme inhibition and protein interactions. Its fluorinated nature allows for the investigation of fluorine’s effects on biological systems.
Medicine: this compound is explored for its potential in drug development, particularly in designing fluorinated pharmaceuticals with improved stability and bioavailability.
Industry: The compound is used in the production of specialty chemicals and materials, including fluorinated polymers and surfactants.
Wirkmechanismus
The mechanism of action of 2-Fluorobutyric acid sodium salt involves its interaction with molecular targets and pathways in biological systems. The fluorine atom’s high electronegativity and small size allow it to form strong bonds with carbon, oxygen, and nitrogen atoms. This can lead to the inhibition of enzymes or alteration of protein structures, affecting various biochemical pathways. The compound’s unique properties also enable it to interact with cell membranes and other biological structures, influencing their function and stability.
Vergleich Mit ähnlichen Verbindungen
2-Fluorobutyric acid sodium salt can be compared with other fluorinated butyric acid derivatives, such as:
2-Chlorobutyric acid sodium salt: Similar in structure but with a chlorine atom instead of fluorine. It has different reactivity and properties due to the larger size and lower electronegativity of chlorine.
2-Bromobutyric acid sodium salt: Contains a bromine atom, which is even larger and less electronegative than chlorine, leading to distinct chemical behavior.
2-Iodobutyric acid sodium salt: The iodine atom imparts unique properties due to its size and polarizability, making it useful in different applications compared to fluorinated derivatives.
The uniqueness of this compound lies in the fluorine atom’s ability to enhance the compound’s stability, reactivity, and interaction with biological systems, making it a valuable tool in various fields of research and industry.
Eigenschaften
CAS-Nummer |
63867-21-0 |
|---|---|
Molekularformel |
C4H6FNaO2 |
Molekulargewicht |
128.08 g/mol |
IUPAC-Name |
sodium;2-fluorobutanoate |
InChI |
InChI=1S/C4H7FO2.Na/c1-2-3(5)4(6)7;/h3H,2H2,1H3,(H,6,7);/q;+1/p-1 |
InChI-Schlüssel |
BSIIBLHUHMEETB-UHFFFAOYSA-M |
Kanonische SMILES |
CCC(C(=O)[O-])F.[Na+] |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


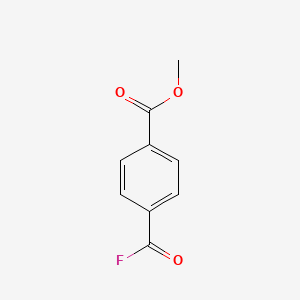
![[(2S)-2-[[(Z)-octadec-9-enoyl]amino]-3-[4-(pyridin-2-ylmethoxy)phenyl]propyl] dihydrogen phosphate](/img/structure/B13413484.png)
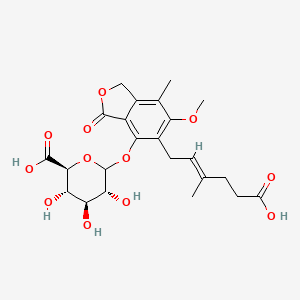
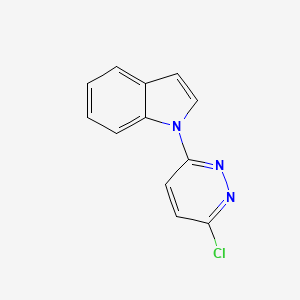
![(3R,6S,9R,12S,15R,18S,21R,24S,30S,33R)-30-ethyl-33-[(E,1R,2S)-1-hydroxy-2-methylpent-3-enyl]-1,4,7,10,12,15,19,25,28-nonamethyl-3,6,9,18,24-pentakis(2-methylpropyl)-21-propan-2-yl-1,4,7,10,13,16,19,22,25,28,31-undecazacyclotritriacontane-2,5,8,11,14,17,20,23,26,29,32-undecone](/img/structure/B13413506.png)
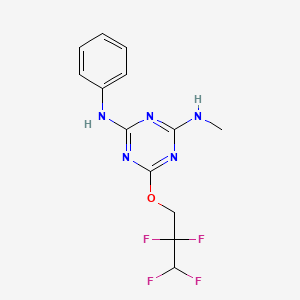

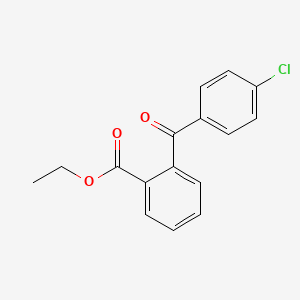

![Diethyl 2-acetamido-2-[(4-amino-3-methoxyphenyl)methyl]propanedioate](/img/structure/B13413543.png)
